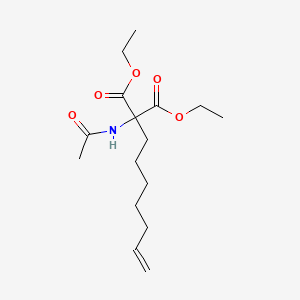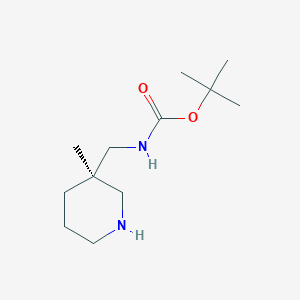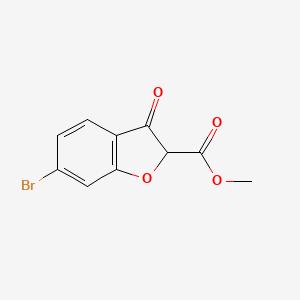
Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 3rd position, and a carboxylate ester group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an etherification and dehydrative cyclization process to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group at the 3rd position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while reduction reactions can produce hydroxylated benzofurans .
Scientific Research Applications
Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds with potential therapeutic applications, such as anticancer and antiviral agents.
Material Science: The compound can be used in the development of organic electronic materials and sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the keto group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-2-methyl-5-((2-methylbenzoyl)oxy)-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrO4 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
methyl 6-bromo-3-oxo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,9H,1H3 |
InChI Key |
OQBHKEROSCSVDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


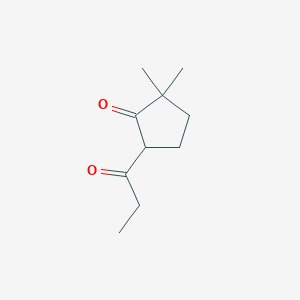
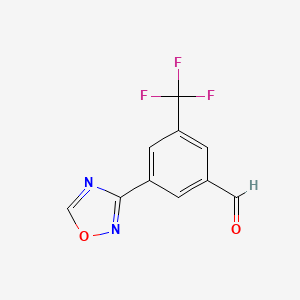
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)
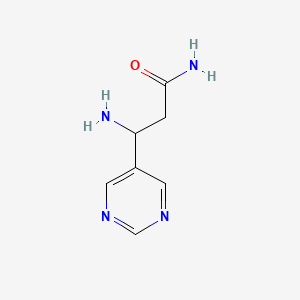
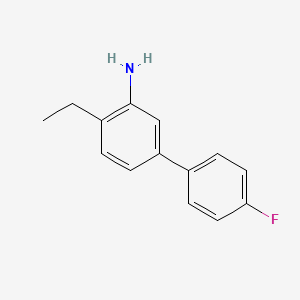
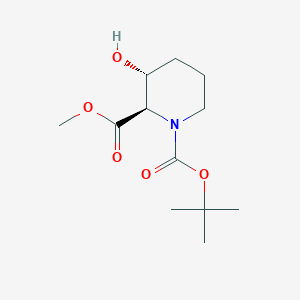
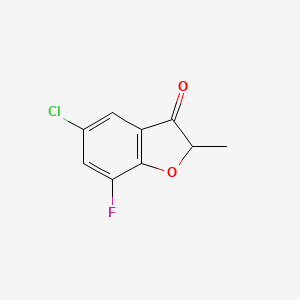
![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13325407.png)
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
